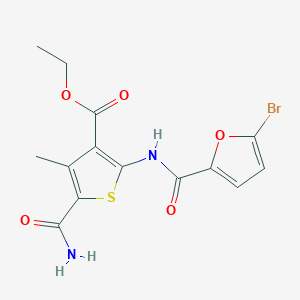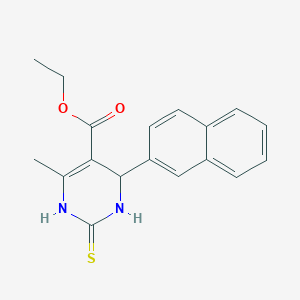
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C14H13BrN2O5S and a molecular weight of 401.23 g/mol. This compound features a thiophene ring substituted with various functional groups, including a bromofuran moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe final steps involve the esterification and amidation reactions to introduce the ethyl ester and carbamoyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety can yield furanones, while reduction of the carbonyl groups can produce alcohols .
Aplicaciones Científicas De Investigación
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring and its substituents contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a thiazole ring instead of a thiophene ring.
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate: Contains additional methoxy groups on the phenyl ring.
Uniqueness
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromofuran moiety and thiophene ring make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H13BrN2O5S |
|---|---|
Peso molecular |
401.23 g/mol |
Nombre IUPAC |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]-5-carbamoyl-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H13BrN2O5S/c1-3-21-14(20)9-6(2)10(11(16)18)23-13(9)17-12(19)7-4-5-8(15)22-7/h4-5H,3H2,1-2H3,(H2,16,18)(H,17,19) |
Clave InChI |
JDGYSVFJVJQJJC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(O2)Br |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,3-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B331823.png)

![(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B331825.png)
![1-(4-Chlorophenyl)-4-[3-(3,4-dichlorophenyl)acryloyl]piperazine](/img/structure/B331828.png)
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B331829.png)

![(4E)-4-[[2-[4-(2-cyclopentylacetyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B331834.png)
![5-Benzoyl-6-(4-butoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B331835.png)

![ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B331837.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B331838.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331840.png)
![10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331841.png)
![10-benzoyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331842.png)
